molecular formula C8H3F11O2 B3041507 Methyl 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxylate CAS No. 307-13-1

Methyl 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxylate

Cat. No. B3041507
CAS RN: 307-13-1
M. Wt: 340.09 g/mol
InChI Key: WATSXFGMAUAPDM-UHFFFAOYSA-N
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Description

Methyl 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxylate, also known as MUC-23, is a fluorinated compound that has gained significant attention in scientific research due to its unique properties. MUC-23 is a colorless, odorless, and non-flammable liquid that is soluble in polar solvents such as water and ethanol. This compound has been synthesized using various methods, and its applications in scientific research have been explored.

Scientific Research Applications

Photochemical Studies

Methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate, a compound related to methyl 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxylate, has been studied for its selective photocyclization properties. This reaction results in the formation of specific cyclic compounds, highlighting its potential in photochemical research (Anklam, Lau, & Margaretha, 1985).

Chemical Synthesis

In the realm of chemical synthesis, derivatives of methyl cyclohexene carboxylates, which are structurally similar to the chemical , are utilized in reactions like dehydration, hydrolysis, and reduction. These processes are fundamental in creating a variety of chemical products, indicating the compound's significance in synthetic chemistry (Sirat, Thomas, & Tyrrell, 1979).

Stereochemical Research

The compound's derivatives are used in studying stereochemical aspects of chemical reactions, particularly in bromination and epoxydation processes. Understanding these reactions is crucial for developing methods to control the stereochemistry in synthetic organic chemistry (Bellucci, Marioni, & Marsili, 1972).

Pharmaceutical Applications

Although not directly linked to the parent compound, its derivatives have been researched for their potential analgesic activities. This suggests the broader applicability of the compound's family in pharmaceutical research (Kirillov, Makhmudov, Nikiforova, & Mardanova, 2012).

Molecular Structure and Conformation Studies

Raman spectrum analysis of related compounds provides insights into molecular structure and conformation. These studies contribute to a deeper understanding of molecular dynamics and structure-function relationships in chemistry (Batuev, Akhrem, Kamernitskii, & Matveeva, 1959).

Nonlinear Optical Properties

Studies have been conducted on derivatives of methyl cyclohexanecarboxylates to understand their nonlinear optical properties. This research is essential for developing materials with applications in optics and photonics (Mary et al., 2014).

properties

IUPAC Name

methyl 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F11O2/c1-21-2(20)3(9)4(10,11)6(14,15)8(18,19)7(16,17)5(3,12)13/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATSXFGMAUAPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F11O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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